8S-hydroxylobel-9-ene

Description

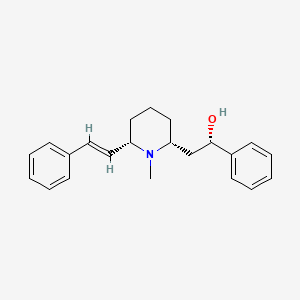

8S-Hydroxylobel-9-ene is a lobelane derivative characterized by a hydroxyl group at the 8S position and a double bond between carbons 9 and 10. It belongs to a class of compounds investigated for their interaction with the sodium-dependent dopamine transporter (SLC6A3/DAT), a critical regulator of dopamine reuptake in synaptic clefts. The compound has been studied for its binding affinity to DAT, with a reported Ki value of 960 nM , indicating moderate inhibitory potency.

Properties

Molecular Formula |

C22H27NO |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

(1S)-2-[(2R,6S)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol |

InChI |

InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22-/m0/s1 |

InChI Key |

IKYXUFYHDWVXST-HTNBDEJSSA-N |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1/C=C/C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8S-hydroxylobel-9-ene involves several steps, including the hydroxylation of lobel-9-ene. The reaction conditions typically require specific reagents and catalysts to achieve the desired stereochemistry and yield. The synthetic routes may involve the use of organic solvents, temperature control, and purification techniques to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant Escherichia coli cells expressing specific enzymes to hydroxylate the precursor molecules. This method allows for the quantitative production of the compound with high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

8S-hydroxylobel-9-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

8S-hydroxylobel-9-ene has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, such as interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic effects, including its role as a discovery agent for new drugs.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8S-hydroxylobel-9-ene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

The biological activity of lobelane derivatives is highly sensitive to stereochemistry and substituent positioning. Below is a comparative analysis of 8S-hydroxylobel-9-ene with its closest analogs:

Critical Findings

Impact of Double Bond Position :

- The 10S-hydroxylobel-7-ene analog exhibits 8.7-fold greater potency than this compound (Ki = 110 nM vs. 960 nM) . This suggests that relocating the double bond to C7-C8 and hydroxyl to C10S optimizes DAT interaction, possibly through improved conformational alignment with the transporter’s binding pocket.

Stereochemical Sensitivity :

- The 8S vs. 8R configuration in hydroxylobel-9-ene derivatives (e.g., this compound vs. 8R-hydroxylobel-9-ene) likely affects binding kinetics, though specific data for the R-isomer are unavailable. Such stereochemical differences are common in neurotransmitter transporter ligands, where enantiomers often display divergent activities .

Role of Saturation :

- Saturated analogs like 8S-hydroxylobelane lack the double bond present in this compound. This reduction in rigidity may hinder optimal binding, underscoring the importance of structural flexibility in DAT inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.